molecular formula C14H9NO3S B2597072 2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid CAS No. 950114-59-7

2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2597072
CAS No.: 950114-59-7
M. Wt: 271.29
InChI Key: ISOKSHFZZCNJOR-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a furan ring, a phenyl group, and a thiazole ring with a carboxylic acid functional group

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics

Mode of Action

Furan derivatives have been reported to have remarkable therapeutic efficacy . The specific interactions of this compound with its targets and the resulting changes are subjects for further investigation.

Biochemical Pathways

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics

Result of Action

Furan derivatives have been reported to have remarkable therapeutic efficacy . The specific effects of this compound’s action require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the furan and phenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-bromoacetophenone can yield the thiazole ring, which can then be further functionalized to introduce the furan and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-4-phenyl-1,3-thiazole: Lacks the carboxylic acid group.

    2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-methanol: Contains a hydroxyl group instead of a carboxylic acid.

    2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxamide: Contains an amide group instead of a carboxylic acid.

Uniqueness

This functional group allows for further derivatization and enhances its solubility in aqueous media, which is beneficial for biological applications .

Properties

IUPAC Name

2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-14(17)12-11(9-5-2-1-3-6-9)15-13(19-12)10-7-4-8-18-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOKSHFZZCNJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950114-59-7
Record name 2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid
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